molecular formula C20H15NO2S B2891255 N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide CAS No. 439097-32-2

N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide

Cat. No.: B2891255
CAS No.: 439097-32-2
M. Wt: 333.41
InChI Key: WHSZDJUYPVZWKM-UHFFFAOYSA-N
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Description

“N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide” is a nitrogen-substituted alkyne that is a highly reactive building block. It has been used for the design of a wide number of transformations and is a precursor of highly reactive keteniminium ions. It is also a useful reagent for asymmetric synthesis .


Synthesis Analysis

The synthesis of “this compound” involves the use of 4-methylbenzenesulfonyliodide in all reactions. The formation of the compound can be inhibited by carefully monitoring the reaction time .


Molecular Structure Analysis

The molecular formula of “this compound” is C20H15NO2S. The InChI code is 1S/C20H15NO2S/c22-24(23,20-9-5-2-6-10-20)21-19-15-13-18(14-16-19)12-11-17-7-3-1-4-8-17/h1-10,13-16,21H .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically photoinduced. The compound is used in reactions under irradiation with a 40W Kessil blue LED lamp. The intensity of the blue light used is 50% .

Scientific Research Applications

Carbonic Anhydrase Inhibition

N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide and its derivatives are extensively studied for their ability to inhibit carbonic anhydrases (CAs), enzymes that play vital roles in physiological processes. For instance, benzenesulfonamides incorporating triazole moieties have been shown to be highly effective CA inhibitors. These compounds, when tested in vitro, displayed potent inhibition against human carbonic anhydrase isoforms II, IX, and XII, which are relevant in physiological functions and diseases, including glaucoma (Nocentini et al., 2016). Similarly, another study on 1,3,5-trisubstituted-pyrazolines, which includes benzenesulfonamide derivatives, revealed significant inhibitory effects on human carbonic anhydrase I and II (Gul et al., 2016).

Antimicrobial Activity

The antimicrobial properties of benzenesulfonamide derivatives have been a subject of interest. For instance, certain synthesized compounds, like N-(2-aminophenyl)benzenesulfonamide, showed antimicrobial activities. This underlines the potential of these compounds in developing new antimicrobial agents (Demircioğlu et al., 2018).

Anti-HIV and Antioxidant Properties

Sulfonamide derivatives have also been evaluated for their anti-HIV and antioxidant activities. Some novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety demonstrated promising results in anti-HIV and antimicrobial screenings, highlighting their potential as therapeutic agents in infectious diseases (Iqbal et al., 2006).

Synthesis and Characterization

The synthesis and characterization of novel sulfonamide derivatives play a crucial role in understanding their properties and potential applications. Studies involving the synthesis of these compounds, followed by spectroscopic characterization and X-ray diffraction analyses, provide insights into their chemical structures and potential uses (Kausar et al., 2019).

Cancer Research

In the field of cancer research, benzenesulfonamide derivatives have shown potential as anticancer agents. They have been tested for cytotoxic activities, tumor-specificity, and as inhibitors of carbonic anhydrase, which is significant in tumor biology (Gul et al., 2016).

Safety and Hazards

The compound is classified under the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing .

Future Directions

The future directions for “N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide” involve its use in the construction of inaccessible/challenging indole ring systems. This would enable access to chalcogen-substituted indoles as potential building blocks for drug discovery .

Properties

IUPAC Name

N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2S/c22-24(23,20-9-5-2-6-10-20)21-19-15-13-18(14-16-19)12-11-17-7-3-1-4-8-17/h1-10,13-16,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSZDJUYPVZWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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